1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea
Description
The compound 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea features a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and a urea linker connecting the thiophen-2-yl moiety at position 4.
Properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRILJXDESUOPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .
Chemical Reactions Analysis
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea has shown promising results in various therapeutic areas:
- Anticancer Activity : The compound has demonstrated inhibitory effects on specific kinases involved in cancer cell signaling pathways. In vitro studies have indicated its potential as an anticancer agent, particularly against solid tumors .
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through minimal inhibitory concentration (MIC) assays, revealing potent activity against both bacterial and fungal strains .
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Biological Research
This compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : The compound acts as an inhibitor of certain enzymes, making it useful for studying enzyme kinetics and mechanisms of action .
- Pharmacological Investigations : Its interactions with various receptors provide insights into drug-receptor dynamics, contributing to the understanding of pharmacodynamics and pharmacokinetics .
Material Science
The unique properties of this compound extend to material science:
- Conductive Polymers : The compound has potential applications in developing conductive polymers due to its electronic properties, which may be exploited in organic electronics and photovoltaic devices .
Case Studies
- Anticancer Activity Evaluation : A study evaluated the efficacy of this compound against U937 human leukemia cells. The results indicated a significant reduction in cell viability at concentrations below 20 µM, showcasing its potential as an anticancer agent .
- Antimicrobial Testing : In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values lower than those of standard antibiotics, indicating superior antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Benzo[d]thiazole vs. Pyridine Derivatives
- Compound 5h ():
- Compound 9e (): Structure: Features a benzo[d]thiazole core linked to a pyrazole-urea system. Key Differences: Incorporates a tertiary butyl group and a chlorinated ethyl chain, enhancing lipophilicity.
Thiophene vs. Other Aromatic Substituents
- Compound 5j ():
- Compound 9f ():
- Structure: 1-(3-(Tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-((2-(3-cyclohexylureido)benzo[d]thiazol-6-yl)oxy)benzyl)urea.
- Key Differences: Replaces thiophene with a cyclohexylurea chain, altering steric and electronic properties.
- Activity: Improved solubility and kinase binding due to cyclohexyl group .
Substituent Effects on Bioactivity
Methylthio (-SMe) Group
- The methylthio group in the target compound may enhance membrane permeability and modulate electron density in the benzothiazole ring, similar to 2-(methylthio)benzo[d]thiazole-6-sulfonyl chloride (), which is used as a synthetic intermediate for bioactive molecules .
Urea Linker Modifications
- Compound 7a–d (): Structures: Replace the benzothiazole-thiophene system with tetrahydrobenzo[b]thiophene and hydrazono-benzoyl groups. Activity: Antifungal and antibacterial properties reported (specific data absent) .
Data Table: Key Parameters of Comparable Compounds
Research Findings and Trends
- Anticancer Potential: Thiophene-containing urea derivatives (e.g., 5h, 5j) show consistent activity against cancer cell lines, suggesting the target compound may share this profile .
- Kinase Inhibition : Benzo[d]thiazole-urea hybrids (e.g., 9e, 9f) demonstrate potent kinase inhibition, emphasizing the scaffold’s versatility in drug design .
Biological Activity
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions, followed by purification using column chromatography to obtain the desired compound in good yield.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, particularly kinases involved in cell signaling pathways related to cancer progression. The compound's inhibition of these pathways suggests potential anticancer properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including this compound. For instance, compounds derived from benzothiazoles have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values as low as 140 nM against GSK-3β, a kinase implicated in cancer cell proliferation . This indicates that this compound could be a promising candidate for further development in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has shown antimicrobial and anti-inflammatory activities in preclinical studies. The broad spectrum of biological activities associated with benzothiazole derivatives makes them suitable candidates for drug development targeting infections and inflammatory diseases .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits kinases involved in cancer progression; potential for drug development against tumors. |
| Antimicrobial | Demonstrated effectiveness against various pathogens; potential use in treating infections. |
| Anti-inflammatory | Shown to reduce inflammation markers; could be beneficial in inflammatory diseases. |
Case Study 1: Anticancer Efficacy
In a study examining the effects of related benzothiazole derivatives on U937 cells, it was found that certain compounds exhibited higher antiproliferative activity compared to standard treatments like etoposide. The derivatives showed IC50 values significantly lower than that of etoposide, suggesting enhanced efficacy against specific cancer types .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of several benzothiazole derivatives, including those similar to this compound. The study reported minimal inhibition concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating strong antimicrobial potential .
Q & A
Basic: What are the standard synthetic routes for 1-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. A common approach includes:
- Step 1: Cyclization of substituted thioanisoles to form the 2-(methylthio)benzo[d]thiazole moiety using catalysts like gold(I) (e.g., AuCl₃) under controlled temperatures (60–80°C) .
- Step 2: Introduction of the urea linker via reaction of an isocyanate (e.g., thiophen-2-yl isocyanate) with the amine-functionalized benzo[d]thiazole intermediate. Solvents such as 1,4-dioxane or acetonitrile, with bases like triethylamine, are critical for efficient coupling .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥95% purity .
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key groups:
- Urea NH protons (δ 9.5–10.5 ppm, broad singlet).
- Thiophene protons (δ 6.8–7.5 ppm, multiplet).
- Methylthio group (δ 2.5 ppm, singlet) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of thiophene or methylthio groups) .
- X-ray Crystallography: Single-crystal analysis resolves conformational details (e.g., urea linkage geometry), though crystallization may require slow evaporation from DMF/water .
Basic: How is the compound screened for preliminary biological activity in academic research?
Methodological Answer:
- In Vitro Assays:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with cisplatin as a positive control .
- Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data Interpretation: IC₅₀/MIC values are compared to known benzothiazole derivatives (e.g., Frentizole) to assess potency .
Advanced: How can researchers optimize reaction yields when synthesizing the urea linkage?
Methodological Answer:
- Parameter Tuning:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Catalysts: DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine coupling .
- Temperature: 0–5°C minimizes side reactions (e.g., urea hydrolysis) .
- Troubleshooting Low Yields: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). If stalled, add excess isocyanate (1.2 equiv) .
Advanced: How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Hypothesis Testing:
- Impurity Analysis: Compare HPLC retention times with synthetic intermediates to identify byproducts (e.g., unreacted thiophen-2-yl isocyanate) .
- Tautomerism Check: Urea NH groups may exhibit keto-enol tautomerism; deuterium exchange (D₂O shake) simplifies NMR spectra .
- Advanced Techniques: 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, especially for overlapping thiophene/benzothiazole signals .
Advanced: What mechanistic studies are recommended to elucidate its potential anticancer activity?
Methodological Answer:
- Target Identification:
- Molecular Docking: Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; focus on urea H-bond interactions with ATP-binding pockets .
- Enzyme Inhibition: Test inhibition of tubulin polymerization (spectrophotometric assay at 350 nm) .
- Cellular Pathways: Western blotting for apoptosis markers (e.g., caspase-3 cleavage) in treated vs. untreated cells .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
- Experimental Design:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .
- Light Sensitivity: Expose to UV (254 nm) for 24 hours; track photodegradation products with LC-MS .
- Data Use: Stability profiles guide formulation strategies (e.g., lyophilization for long-term storage) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Modification Approach:
- Vary Substituents: Replace methylthio with methoxy or halogen groups; assess impact on cytotoxicity .
- Urea Isosteres: Synthesize thiourea or sulfonamide analogs to compare binding affinities .
- Data Correlation: Use QSAR models (e.g., CoMFA) to link logP values with bioactivity trends .
Advanced: How can multi-target effects (e.g., kinase and protease inhibition) be systematically evaluated?
Methodological Answer:
- High-Throughput Screening:
- Panel Assays: Use KinaseProfiler™ (Eurofins) to test inhibition across 100+ kinases at 10 µM .
- Protease Profiling: Fluorescent substrate-based assays (e.g., MMP-2 inhibition) quantify IC₅₀ .
- Network Pharmacology: Construct interaction networks (Cytoscape) to identify synergistic targets .
Advanced: What methodologies assess the compound’s environmental impact during disposal?
Methodological Answer:
- Ecotoxicology Studies:
- Biodegradation: OECD 301F test to measure 28-day degradation in activated sludge .
- Aquatic Toxicity: Daphnia magna acute toxicity assay (48-hour LC₅₀ determination) .
- Analytical Monitoring: LC-MS/MS detects residual compound in wastewater at ppb levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
